N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide
Description
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 1,2-oxazole (isoxazole) ring substituted with a tert-butyl group at the 3-position and a 2,6-dimethoxybenzamide moiety at the 5-position.
Properties
CAS No. |
82558-55-2 |
|---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)12-9-13(22-18-12)17-15(19)14-10(20-4)7-6-8-11(14)21-5/h6-9H,1-5H3,(H,17,19) |
InChI Key |
BUHYKMWEYHNUTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide typically involves the reaction of 3-tert-butyl-1,2-oxazole with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The compound is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares a core structure with isoxaben, differing only in the alkyl substituent on the oxazole ring:
- N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide : Features a bulky tert-butyl group (–C(CH₃)₃) at the 3-position of the oxazole ring.
- Isoxaben : Contains a 1-ethyl-1-methylpropyl group (–CH(CH₂CH₃)(CH₃)₂) at the same position .
Table 1: Structural and Functional Comparison
*CBI: Cellulose Biosynthesis Inhibitor
Herbicidal Efficacy
- Isoxaben : Widely used as a pre-emergent herbicide (e.g., Gallery® 75 WG) to control broadleaf weeds by inhibiting cellulose synthesis in cell walls . Its 1-ethyl-1-methylpropyl group enhances soil mobility and bioavailability compared to bulkier substituents.
- This compound : The tert-butyl group may reduce solubility and bioavailability, limiting herbicidal utility. However, its steric bulk could improve enzyme-binding specificity in CBIs .
Role in Metal-Catalyzed Reactions
Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which possesses an N,O-bidentate directing group for metal catalysis , the target compound lacks hydroxyl or electron-donating groups, rendering it less suitable for such applications.
Physicochemical Properties
- Stability : Bulkier substituents like tert-butyl may enhance thermal stability but reduce metabolic breakdown in environmental matrices .
Regulatory and Commercial Status
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